molecular formula C9H13N3O4 B14271831 Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate CAS No. 126664-27-5

Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate

Cat. No.: B14271831
CAS No.: 126664-27-5
M. Wt: 227.22 g/mol
InChI Key: HRWQGIHOXGZPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate typically involves the reaction of 2-methyl-4-nitroimidazole with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

    Oxidation: The methyl group on the imidazole ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-(2-methyl-4-amino-1H-imidazol-1-yl)propanoate.

    Substitution: 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid.

    Oxidation: 3-(2-carboxy-4-nitro-1H-imidazol-1-yl)propanoate.

Scientific Research Applications

Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: It serves as a probe for studying the biological activity of imidazole-containing compounds.

    Medicine: It has potential therapeutic applications due to its structural similarity to known drugs with antibacterial, antifungal, and antiviral properties.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo reduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. The imidazole ring can also interact with metal ions and other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate can be compared with other imidazole derivatives, such as:

    Metronidazole: An antibiotic and antiprotozoal medication.

    Tinidazole: Used to treat various infections caused by protozoa and anaerobic bacteria.

    Ornidazole: Another antiprotozoal and antibacterial agent.

These compounds share the imidazole core structure but differ in their substituents, leading to variations in their biological activity and therapeutic applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

126664-27-5

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

ethyl 3-(2-methyl-4-nitroimidazol-1-yl)propanoate

InChI

InChI=1S/C9H13N3O4/c1-3-16-9(13)4-5-11-6-8(12(14)15)10-7(11)2/h6H,3-5H2,1-2H3

InChI Key

HRWQGIHOXGZPQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C=C(N=C1C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.